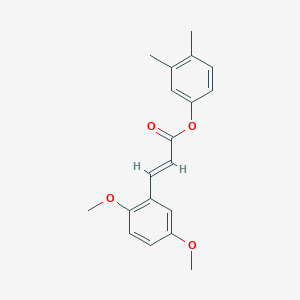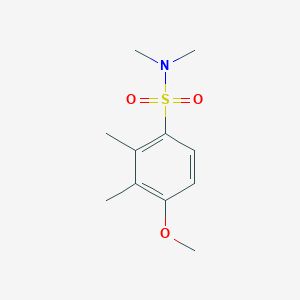
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related arylsulfonyl compounds involves various strategies, including asymmetric cyclopropanations catalyzed by rhodium(II) complexes and reactions involving organophosphorus compounds. For instance, Davies et al. (1996) described the asymmetric cyclopropanation using rhodium N-(arylsulfonyl)prolinate catalysts, highlighting the synthesis of functionalized cyclopropanes with high enantioselectivity (Davies, Bruzinski, Lake, Kong, & Fall, 1996). Similarly, Shabana, Osman, and Atrees (1994) discussed the synthesis of 1,3,2-dioxaphospholane-2-sulfide derivatives using Lawesson's Reagent, demonstrating the reactivity of organophosphorus compounds with aromatic dihydroxy compounds (Shabana, Osman, & Atrees, 1994).
Molecular Structure Analysis
The molecular structure of arylsulfonyl compounds, including N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, can be elucidated using X-ray crystallography and spectroscopic techniques. For example, the crystal structure of N-(4-nitrophenyl)methanesulfonamide was determined, providing insights into the geometric parameters and molecular conformations of similar compounds (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Arylsulfonyl compounds participate in various chemical reactions, including cyclopropanation, cycloalkylation, and reactions with diazomethanes. Davies et al. (1994) demonstrated the cyclopropanation and Cope rearrangement reactions involving vinyldiazomethanes and dienes, leading to seven-membered carbocycles (Davies, Peng, & Houser, 1994). Additionally, Sakamoto et al. (1988) reported the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides and terminal acetylenes, highlighting the versatility of sulfonamide compounds in synthetic chemistry (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).
Scientific Research Applications
Environmental Monitoring and Treatment : Sulfonamides, due to their widespread use and persistence, are often the focus of environmental monitoring and remediation efforts. Studies have investigated the occurrence, fate, and removal of sulfamethoxazole, a sulfonamide antibiotic, from water sources. Such research emphasizes the importance of understanding how sulfonamide compounds behave in the environment and the development of methods for their removal or degradation to ensure water safety and environmental protection (Prasannamedha & Senthil Kumar, 2020).
Pharmacological Studies and Drug Development : The pharmacological properties of sulfonamide compounds have been extensively studied, with research covering a wide range of applications from antibiotics to anticancer and antiviral agents. For instance, sulfonamide inhibitors have been reviewed for their therapeutic potential across various diseases, highlighting the chemical's versatility and importance in drug development (Gulcin & Taslimi, 2018).
Advanced Materials and Sensor Technologies : Research on electrochemical sensors and biosensors has explored the use of redox polymers in conjunction with carbon nanotubes, indicating the potential for sulfonamide derivatives to contribute to the development of advanced sensing technologies. These studies show how sulfonamide compounds can be integrated into materials science to enhance the performance of electrochemical sensors (Barsan, Ghica, & Brett, 2015).
Future Directions
properties
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-18-14-9-7-13(8-10-14)15-19(16,17)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXFZWXDQVXXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5542958.png)
![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)
![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)
![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)
![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543017.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)